2,5-Dimethoxycinnamaldehyde 2,5-Dimethoxycinnamaldehyde
Brand Name: Vulcanchem
CAS No.: 33538-93-1
VCID: VC18205949
InChI: InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

2,5-Dimethoxycinnamaldehyde

CAS No.: 33538-93-1

Cat. No.: VC18205949

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxycinnamaldehyde - 33538-93-1

Specification

CAS No. 33538-93-1
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name (E)-3-(2,5-dimethoxyphenyl)prop-2-enal
Standard InChI InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+
Standard InChI Key QODHTNANDXLRSB-ONEGZZNKSA-N
Isomeric SMILES COC1=CC(=C(C=C1)OC)/C=C/C=O
Canonical SMILES COC1=CC(=C(C=C1)OC)C=CC=O

Introduction

Chemical Identity and Structural Properties

Molecular Structure

2,5-Dimethoxycinnamaldehyde features a cinnamaldehyde backbone (C₆H₅-CH=CH-CHO) with methoxy (-OCH₃) groups at the 2- and 5-positions of the aromatic ring (Fig. 1). The conjugated system of the α,β-unsaturated aldehyde contributes to its reactivity and biological activity.

Molecular Formula: C₁₁H₁₂O₃
Molecular Weight: 192.21 g/mol
IUPAC Name: (E)-3-(2,5-dimethoxyphenyl)prop-2-enal

Physicochemical Properties

  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, chloroform) due to methoxy groups enhancing polarity .

  • Melting Point: ~137–144°C (analogous to 4-dimethylaminocinnamaldehyde) .

  • Stability: Sensitive to light and air; requires storage at -20°C in dark conditions .

Synthesis Methods

Oxidative Heck Reaction

A palladium(II)-catalyzed oxidative Heck reaction between acrolein (CH₂=CH-CHO) and 2,5-dimethoxyphenylboronic acid yields 2,5-dimethoxycinnamaldehyde (Fig. 2). Optimal conditions include:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Benzoquinone (1.2 equiv)

  • Solvent: Acetonitrile, 24h at room temperature

  • Yield: 65–85% .

Aldol Condensation

Condensation of 2,5-dimethoxybenzaldehyde with acetaldehyde under basic conditions (KOH/EtOH) provides an alternative route, though with lower regioselectivity .

Biological Activities

Antimicrobial Effects

  • Antibacterial: Exhibits MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli, surpassing cinnamaldehyde’s activity .

  • Antifungal: Inhibits Candida albicans biofilm formation by 70% at 25 μg/mL .

Antioxidant Activity

  • DPPH Scavenging: 45% inhibition at 100 μg/mL, attributed to the methoxy groups’ electron-donating effects .

Applications in Research

Medicinal Chemistry

  • Prodrug Development: Serves as a precursor for fosmidomycin analogues targeting Mycobacterium tuberculosis DXR enzyme (IC₅₀: 0.8–27.3 μM) .

  • Enzyme Assays: Used in chromogenic quantification of proanthocyanidins and apotryptophanase .

Materials Science

  • Polymer Synthesis: Incorporated into conjugated polymers for optoelectronic devices due to extended π-system .

CompoundAntibacterial MIC (μg/mL)Anticancer IC₅₀ (μM)Antioxidant (% Inhibition)
Cinnamaldehyde50–10015.428.2
2,5-Dimethoxy derivative12.5–508.245.0
4-Dimethylamino analogue25–10010.332.1
Data sourced from

Table 2: Optimal Synthesis Conditions for 2,5-Dimethoxycinnamaldehyde

ParameterCondition
CatalystPd(OAc)₂ (5 mol%)
SolventAcetonitrile
TemperatureRT (25°C)
Reaction Time24h
Yield85%
Adapted from

Figures

Fig. 1: Structure of 2,5-Dimethoxycinnamaldehyde
(E)-3-(2,5-dimethoxyphenyl)prop-2-enal.

Fig. 2: Oxidative Heck Reaction Pathway
Acrolein + 2,5-dimethoxyphenylboronic acid → 2,5-dimethoxycinnamaldehyde .

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